

# Application Notes and Protocols: Luvixasertib

## Solubility and Preparation in DMSO

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### Compound of Interest

Compound Name: Luvixasertib

Cat. No.: B1434885

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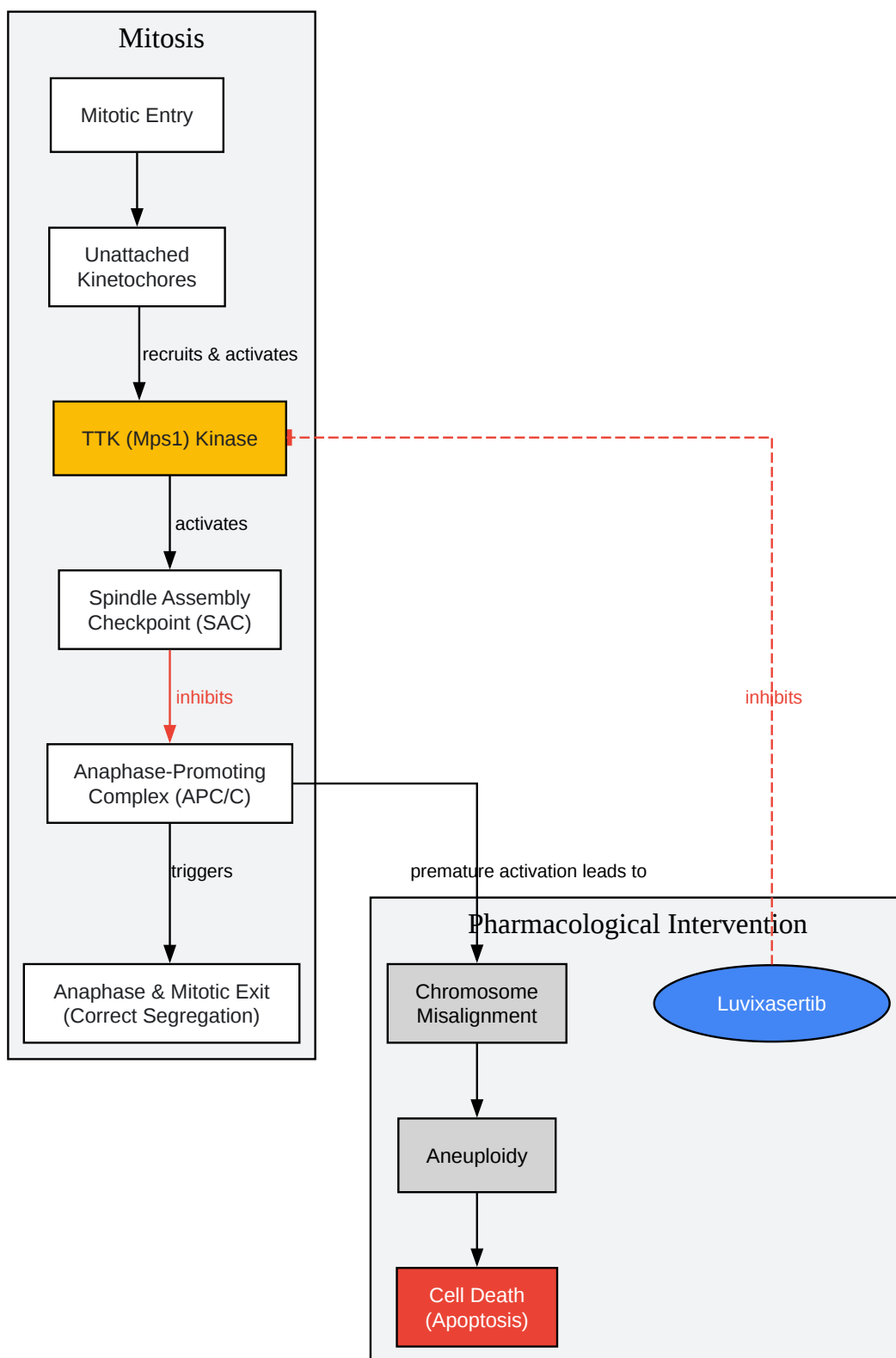
## Introduction

**Luvixasertib**, also known as CFI-402257, is a potent and selective, orally bioavailable inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also referred to as Monopolar Spindle 1 (Mps1).[1][2][3] TTK/Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial regulatory system that ensures the proper segregation of chromosomes during mitosis.[2][4] In many types of cancer, TTK is overexpressed, correlating with high tumor grade and poor patient outcomes.[2] By inhibiting TTK, **Luvixasertib** disrupts the SAC, leading to chromosomal missegregation, aneuploidy, and ultimately, cancer cell death.[2][4][5]

These application notes provide detailed protocols for the solubilization and preparation of **Luvixasertib** in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

## Mechanism of Action: TTK Inhibition

**Luvixasertib** exerts its anti-cancer effects by targeting the TTK kinase, a key regulator of the mitotic checkpoint. The inhibition disrupts the cell's ability to correct errors in chromosome attachment to the mitotic spindle, forcing the cell into a faulty division that leads to apoptosis.



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Caption: **Luvixasertib** inhibits TTK, preventing SAC activation and causing premature anaphase, which leads to aneuploidy and apoptosis.

## Physicochemical Properties and Solubility

**Luvixasertib** is typically supplied as a solid powder. Its solubility can vary depending on whether it is the free base or a salt form (e.g., hydrochloride). It is critical to use fresh, anhydrous DMSO for preparation, as hygroscopic DMSO can significantly decrease the compound's solubility.[\[1\]](#)[\[3\]](#)[\[6\]](#)

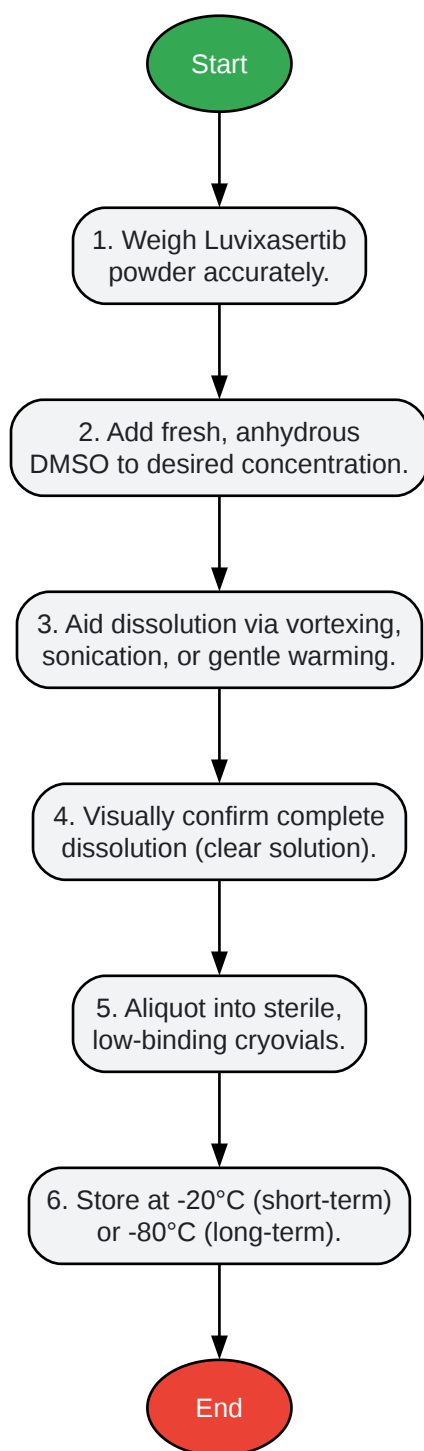
Compound Form	Solvent	Solubility	Molar Concentration	Reference
Luvixasertib	DMSO	33 mg/mL	~66.18 mM	<a href="#">[1]</a> <a href="#">[7]</a>
Luvixasertib	Ethanol	2-3 mg/mL	~4.01 - 6.01 mM	<a href="#">[1]</a> <a href="#">[7]</a>
Luvixasertib	Water	Insoluble	N/A	<a href="#">[1]</a> <a href="#">[7]</a>
Luvixasertib HCl	DMSO	100 mg/mL	~186.90 mM	<a href="#">[5]</a> <a href="#">[8]</a>

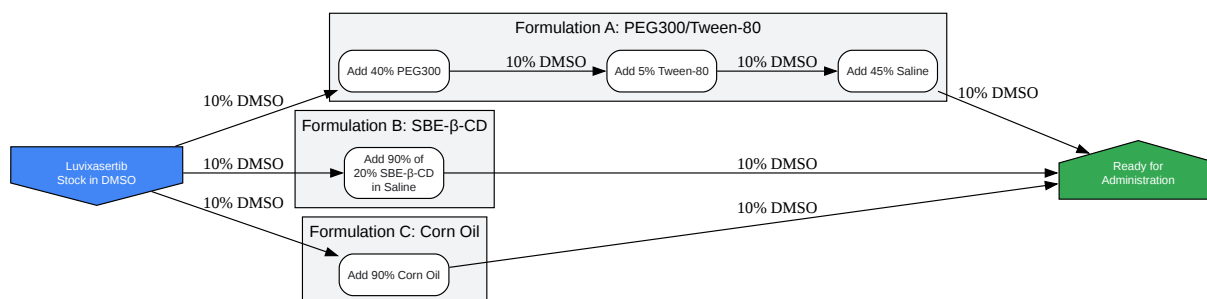
Note: Solubility values can vary slightly between batches. The hydrochloride (HCl) salt form generally exhibits higher solubility in DMSO. Ultrasonic agitation may be required to achieve maximum solubility.[\[5\]](#)[\[8\]](#)

## Protocols for Preparation and Use

## Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can then be used for subsequent dilutions.





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## References

- 1. selleckchem.com [selleckchem.com]
- 2. FI-402257 | LTKK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ziath.com [ziath.com]
- 7. Luvixasertib (CFI-402257)产品说明书 [selleck.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]

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